molecular formula C23H18ClNO2 B4215057 N-(3-chlorophenyl)-4-(9H-fluoren-2-yl)-4-oxobutanamide

N-(3-chlorophenyl)-4-(9H-fluoren-2-yl)-4-oxobutanamide

Cat. No.: B4215057
M. Wt: 375.8 g/mol
InChI Key: YYIOYHQVVGWCEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-4-(9H-fluoren-2-yl)-4-oxobutanamide is a synthetic organic compound that features a complex molecular structure It is characterized by the presence of a 3-chlorophenyl group, a 9H-fluoren-2-yl group, and a 4-oxobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-(9H-fluoren-2-yl)-4-oxobutanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the 3-chlorophenyl intermediate: This step involves the chlorination of phenyl compounds under controlled conditions.

    Synthesis of the 9H-fluoren-2-yl intermediate: This involves the formation of the fluorenyl group through cyclization reactions.

    Coupling of intermediates: The 3-chlorophenyl and 9H-fluoren-2-yl intermediates are coupled using a suitable coupling agent, such as a palladium catalyst, under inert atmosphere conditions.

    Formation of the 4-oxobutanamide moiety:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-(9H-fluoren-2-yl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-4-(9H-fluoren-2-yl)-4-oxobutanamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(9H-fluoren-2-yl)-4-oxobutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-4-(9H-fluoren-2-yl)-4-oxobutanamide: Unique due to its specific combination of functional groups.

    N-(3-bromophenyl)-4-(9H-fluoren-2-yl)-4-oxobutanamide: Similar structure but with a bromine atom instead of chlorine.

    N-(3-fluorophenyl)-4-(9H-fluoren-2-yl)-4-oxobutanamide: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

This compound is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-(9H-fluoren-2-yl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO2/c24-18-5-3-6-19(14-18)25-23(27)11-10-22(26)16-8-9-21-17(13-16)12-15-4-1-2-7-20(15)21/h1-9,13-14H,10-12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIOYHQVVGWCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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